1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine
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Overview
Description
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine typically involves the following steps:
Preparation of 6-chloropyridine-3-carbaldehyde: This can be achieved by chlorination of pyridine derivatives.
Formation of 6-chloropyridin-3-yl)methylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine using reagents such as ammonia or methylamine.
Coupling with N-methylpiperidine: The final step involves coupling the amine with N-methylpiperidine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride[][1].
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced state.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives of the chloropyridine moiety.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in neuropharmacology.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. In the context of neuropharmacology, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylmethanamine
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylimidazolidin-2-imine
Comparison: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is unique due to its piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the piperidine ring may enhance its binding affinity to certain receptors and improve its metabolic stability .
Properties
Molecular Formula |
C12H18ClN3 |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H18ClN3/c1-14-11-3-2-6-16(9-11)8-10-4-5-12(13)15-7-10/h4-5,7,11,14H,2-3,6,8-9H2,1H3 |
InChI Key |
XQAPNXODRNBAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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